![molecular formula C23H17FO3 B5207018 5-[(3-FLUOROPHENYL)METHOXY]-7-METHYL-4-PHENYL-2H-CHROMEN-2-ONE](/img/structure/B5207018.png)
5-[(3-FLUOROPHENYL)METHOXY]-7-METHYL-4-PHENYL-2H-CHROMEN-2-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3-Fluorophenyl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Fluorophenyl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorophenol, 7-methyl-4-phenylcoumarin, and suitable reagents for the methoxylation reaction.
Methoxylation Reaction: The 3-fluorophenol undergoes a methoxylation reaction to introduce the methoxy group at the desired position. This reaction is usually carried out using a methoxylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Coupling Reaction: The methoxylated intermediate is then coupled with 7-methyl-4-phenylcoumarin using a coupling reagent such as palladium-catalyzed Suzuki-Miyaura coupling. This reaction is performed under mild conditions, typically in the presence of a palladium catalyst, a base, and a suitable solvent like toluene or DMF.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-[(3-Fluorophenyl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and methoxy groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with halogen or nucleophile groups replacing the original functional groups.
科学的研究の応用
5-[(3-Fluorophenyl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion in biological systems.
Material Science: The compound’s fluorescence properties make it useful in the development of fluorescent probes and sensors for detecting specific molecules or ions.
Biology: Studies explore the compound’s effects on cellular processes, such as apoptosis, cell proliferation, and signal transduction pathways.
作用機序
The mechanism of action of 5-[(3-Fluorophenyl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit the activity of certain enzymes involved in inflammatory and cancer-related pathways.
Modulate Receptors: The compound may interact with receptors on the cell surface, affecting signal transduction and cellular responses.
Induce Apoptosis: It can trigger programmed cell death in cancer cells by activating apoptotic pathways.
類似化合物との比較
Similar Compounds
4-Phenylcoumarin: A structurally related compound with similar biological activities.
3-Fluorophenylmethoxy derivatives: Compounds with variations in the substitution pattern on the phenyl ring.
7-Methylchromen-2-one derivatives: Compounds with different substituents at the 7-position.
Uniqueness
5-[(3-Fluorophenyl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and fluorophenyl groups contribute to its enhanced stability, reactivity, and potential therapeutic applications compared to similar compounds.
特性
IUPAC Name |
5-[(3-fluorophenyl)methoxy]-7-methyl-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FO3/c1-15-10-20(26-14-16-6-5-9-18(24)12-16)23-19(17-7-3-2-4-8-17)13-22(25)27-21(23)11-15/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYOYGVQTAIGEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ETHYL 4-{4,4,7,8-TETRAMETHYL-1-SULFANYLIDENE-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLIN-2-YL}BENZOATE](/img/structure/B5206935.png)
![1-(2-fluoro-4-methoxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5206949.png)
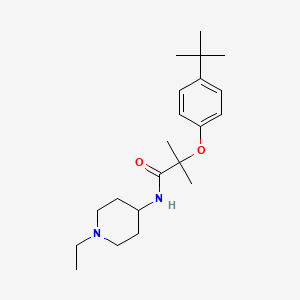
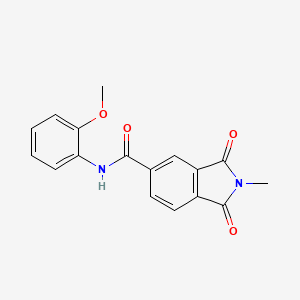

![Oxalic acid;2-[3-(3-propan-2-ylphenoxy)propylamino]ethanol](/img/structure/B5206967.png)
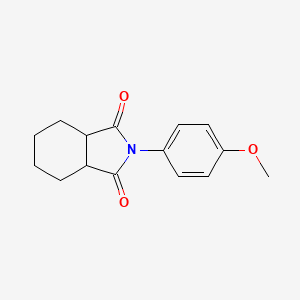
![2-({4-[3-(benzyloxy)-4-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide](/img/structure/B5206987.png)
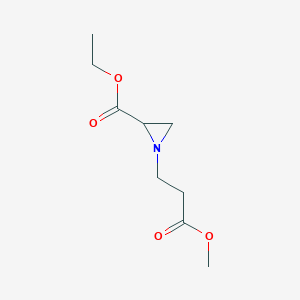
![2-(3-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B5206994.png)
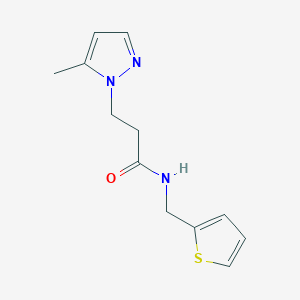
![propyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5206999.png)

![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207020.png)
